An In-Depth Technical Guide to 3-Isopropoxy-4-methoxybenzaldehyde (CAS No. 34123-66-5)

An In-Depth Technical Guide to 3-Isopropoxy-4-methoxybenzaldehyde (CAS No. 34123-66-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Benzaldehyde Intermediate

3-Isopropoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its structural motif, featuring a benzaldehyde core with differentiated alkoxy groups at the C3 and C4 positions, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the isopropoxy and methoxy groups modulate the electronic properties and lipophilicity of the molecule and its downstream derivatives.

This guide provides a comprehensive technical overview of 3-Isopropoxy-4-methoxybenzaldehyde, focusing on its synthesis, physicochemical properties, and its strategic application as an intermediate in the development of pharmacologically active compounds, such as phosphodiesterase 4 (PDE4) inhibitors.

Physicochemical and Safety Profile

A clear understanding of a compound's properties and hazards is fundamental to its safe and effective use in a research environment.

Table 1: Physicochemical Properties of 3-Isopropoxy-4-methoxybenzaldehyde[1][2][3]

| Property | Value | Source |

| CAS Number | 34123-66-5 | |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | |

| IUPAC Name | 4-methoxy-3-(propan-2-yloxy)benzaldehyde | [1] |

| Appearance | Solid | |

| InChI Key | XLUAYJHDQOQHPB-UHFFFAOYSA-N | |

| SMILES | CC(C)OC1=C(C=C(C=C1)C=O)OC | [1] |

Hazard Identification and Safety

3-Isopropoxy-4-methoxybenzaldehyde is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

GHS Pictogram:

-

Signal Word: Warning[1]

-

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338

Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste.

Synthesis Pathway: Williamson Ether Synthesis

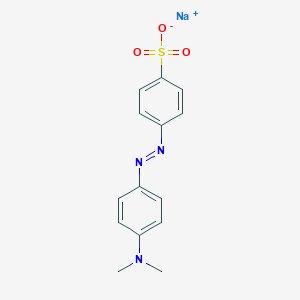

The most direct and industrially relevant method for preparing 3-Isopropoxy-4-methoxybenzaldehyde is via the Williamson ether synthesis. This classic Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions. In this case, the readily available starting material isovanillin (3-hydroxy-4-methoxybenzaldehyde) is treated with an isopropylating agent.

The causality behind this choice is clear: isovanillin provides the core benzaldehyde structure with the C4-methoxy group already in place. The phenolic hydroxyl at C3 is sufficiently acidic to be deprotonated by a suitable base, forming a nucleophilic phenoxide ion that readily attacks the electrophilic isopropyl halide. This strategy is efficient and analogous to patented industrial methods for similar compounds, such as 3-ethoxy-4-methoxybenzaldehyde, an intermediate for the PDE4 inhibitor apremilast.[3]

Reaction Scheme

Caption: General workflow for the synthesis of 3-Isopropoxy-4-methoxybenzaldehyde.

Detailed Step-by-Step Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methods for analogous compounds.[3]

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add isovanillin (1.0 eq) and a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (approx. 5-10 mL per gram of isovanillin).

-

Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). The use of a solid base simplifies workup compared to aqueous bases. Stir the suspension vigorously.

-

Alkylation: Add the isopropylating agent, such as 2-bromopropane or 2-iodopropane (1.2-1.5 eq), to the suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isovanillin spot is consumed (typically 4-8 hours).

-

Workup - Quenching and Extraction: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate. The organic extracts contain the desired product.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 3-Isopropoxy-4-methoxybenzaldehyde.

Application in Drug Development: A Precursor to PDE4 Inhibitors

While 3-Isopropoxy-4-methoxybenzaldehyde is not typically an active pharmaceutical ingredient (API) itself, it is a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its structure is particularly relevant to the development of inhibitors for phosphodiesterase 4 (PDE4), an enzyme class that is a major therapeutic target for inflammatory diseases.

The PDE4 enzyme degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates numerous cellular responses, including the downregulation of inflammatory processes. By inhibiting PDE4, intracellular cAMP levels rise, leading to a potent anti-inflammatory effect. This mechanism is central to the action of approved drugs like apremilast and roflumilast, used to treat psoriasis and COPD, respectively.[3][4]

Many potent PDE4 inhibitors feature a catechol ether pharmacophore, often a 3-alkoxy-4-methoxy-substituted phenyl ring.[4] This specific substitution pattern is crucial for binding to the active site of the PDE4 enzyme. The synthesis of apremilast, for example, utilizes the analogous compound 3-ethoxy-4-methoxybenzaldehyde.[3] Therefore, 3-isopropoxy-4-methoxybenzaldehyde serves as a direct precursor for synthesizing novel PDE4 inhibitors where the isopropoxy group can fine-tune properties such as potency, selectivity, and metabolic stability.

Caption: Role of PDE4 inhibitors in the cAMP signaling pathway.

Conclusion

3-Isopropoxy-4-methoxybenzaldehyde, with CAS number 34123-66-5, is more than a simple chemical reagent; it is a strategic precursor in the rational design of novel therapeutics. Its synthesis via the Williamson ether reaction from isovanillin is a well-established and scalable process. For drug development professionals, its value lies in providing the key 3,4-dialkoxy-substituted phenyl moiety, a recognized pharmacophore for potent PDE4 inhibitors. Understanding the synthesis, properties, and strategic applications of this intermediate is essential for researchers aiming to develop next-generation treatments for a range of inflammatory disorders.

References

-

MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available at: [Link]

-

Science Publishing Group. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. Available at: [Link]

-

MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Available at: [Link]

-

PubMed. (n.d.). 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors. Available at: [Link]

-

PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Available at: [Link]

-

ResearchGate. (2024). (PDF) Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. Available at: [Link]

-

PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde. Available at: [Link]

-

Thieme. (2016). Synthesis of PDE4 Inhibitors. Available at: [Link]

-

PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Available at: [Link]

-

Google Patents. (2019). US Patent Application Publication US 2021/0290518 A1. Available at: [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

-

PubChemLite. (n.d.). 3-isopropoxy-4-methoxybenzaldehyde (C11H14O3). Available at: [Link]

-

White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available at: [Link]

-

PubMed. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. Available at: [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

Sources

- 1. 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-isopropoxy-4-methoxybenzaldehyde (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Isovanillin

Isovanillin

Isopropyl Bromide

Isopropyl Bromide

3-Isopropoxy-4-methoxybenzaldehyde

3-Isopropoxy-4-methoxybenzaldehyde